5-Bromo-8-methoxyquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-8-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)7-4-6(12)5-13-10(7)9/h2-5H,12H2,1H3 |
InChI Key |
WOWKOYRBULWXJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Complex Chemical Transformations
Retrosynthetic Disconnection Strategies for the 5-Bromo-8-methoxyquinolin-3-amine Core
Retrosynthetic analysis of this compound suggests several logical disconnection points. The primary disconnections are at the carbon-nitrogen bond of the 3-amino group, the carbon-bromine bond at the C-5 position, and the carbon-oxygen bond of the C-8 methoxy (B1213986) group.
A common strategy involves functional group interconversion. The 3-amino group can be traced back to a more synthetically accessible nitro group. This leads to a key intermediate, 5-bromo-8-methoxy-3-nitroquinoline. From this intermediate, the retrosynthetic approach focuses on the sequential halogenation and methoxylation of a simpler quinoline (B57606) precursor.
This leads to the following key precursors:
8-Methoxyquinoline (B1362559), for subsequent bromination.
8-Hydroxyquinoline (B1678124) or 8-Aminoquinoline (B160924), which can be converted to the 8-methoxy derivative.
A substituted aniline (B41778) and a three-carbon component to construct the quinoline ring system from the ground up, using classic quinoline syntheses like the Skraup or Doebner-von Miller reaction, although functional group tolerance can be a challenge.
Precursor Synthesis and Regioselective Functionalization of the Quinoline Nucleus
The synthesis of the core structure hinges on the controlled and regioselective introduction of the bromo, methoxy, and amino functionalities onto the quinoline ring.
The introduction of a bromine atom at the C-5 position of the quinoline ring is a critical step that leverages the directing effects of existing substituents. Research has shown that the bromination of 8-substituted quinolines can be highly selective. For instance, the direct bromination of 8-methoxyquinoline using molecular bromine in a suitable solvent like chloroform (B151607) or carbon tetrachloride has been demonstrated to yield 5-bromo-8-methoxyquinoline (B186703) as the primary, if not sole, product. researchgate.netacgpubs.org The electron-donating nature of the methoxy group at C-8 activates the ring towards electrophilic substitution, preferentially directing the incoming electrophile (Br+) to the C-5 and C-7 positions. The formation of the 5-bromo isomer as the sole product under specific conditions highlights a high degree of regiocontrol. researchgate.netacgpubs.org
Alternative brominating agents, such as N-Bromosuccinimide (NBS), are also employed, often in strong acid, to achieve controlled bromination. orgsyn.org The choice of solvent and temperature is crucial for maximizing the yield and selectivity of this transformation.
Table 1: Directed Bromination of 8-Methoxyquinoline
| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|
The methoxy group at the C-8 position is typically installed starting from a commercially available precursor, most commonly 8-hydroxyquinoline. The hydroxyl group is converted to the methoxy ether via a standard Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or sodium hydroxide, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
Alternatively, the synthesis can begin with 8-aminoquinoline. researchgate.netacgpubs.org The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, which can then be methylated as described.
Stereocontrolled and High-Yield Approaches for the 3-Amino Functionality Installation
Direct amination at the C-3 position of the quinoline ring is synthetically challenging. researchgate.net Therefore, indirect methods are generally employed. A robust and common strategy involves the nitration of the quinoline core, followed by the reduction of the nitro group.
The synthesis would proceed via the nitration of 5-bromo-8-methoxyquinoline to introduce a nitro group at the C-3 position. This step requires careful control of reaction conditions to achieve the desired regioselectivity. Subsequently, the resulting 5-bromo-8-methoxy-3-nitroquinoline is reduced to the target 3-amino compound. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, are effective for this transformation. nih.gov This two-step process of nitration followed by reduction is a reliable method for installing the amino group in high yield.
More advanced methods for C-H amination of heteroaromatics are being developed, including transition metal-catalyzed reactions and photocatalytic approaches, which could offer more direct routes in the future. researchgate.netacs.org
Synthetic Pathways to Related Structural Analogs and Advanced Derivatives of this compound (e.g., N-(2-acetoxy-5-bromo-8-methoxyquinolin-3-yl) benzamide)
The 3-amino group of the title compound serves as a versatile handle for the synthesis of a wide array of derivatives. For example, the synthesis of N-benzamide analogs can be readily achieved.
The synthesis of a complex derivative like N-(2-acetoxy-5-bromo-8-methoxyquinolin-3-yl) benzamide (B126) would involve a multi-step sequence:
Benzoylation: The parent amine, this compound, is first reacted with benzoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) or by coupling with benzoic acid using a peptide coupling agent. This acylation reaction forms the amide bond, yielding N-(5-bromo-8-methoxyquinolin-3-yl)benzamide. nanobioletters.com
N-Oxidation: The quinoline nitrogen of the benzamide derivative is then oxidized to the corresponding N-oxide. This is typically accomplished using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Acetoxylation at C-2: The N-oxide intermediate is then subjected to a Boekelheide-type rearrangement. Treatment of the N-oxide with acetic anhydride (B1165640) serves to both activate the N-oxide and introduce an acetoxy group at the C-2 position, furnishing the final target molecule, N-(2-acetoxy-5-bromo-8-methoxyquinolin-3-yl) benzamide.
This sequence allows for the construction of highly functionalized quinoline derivatives with potential applications in various fields of chemical research.
Methodological Innovations in Reaction Optimization for this compound Synthesis
Optimizing the synthesis of this compound involves refining each step to maximize yield, purity, and efficiency. For instance, in the case of C-N bond formation via cross-coupling reactions, significant innovations have been made. While not directly applied to the C-3 position in the available literature, the principles of Buchwald-Hartwig amination are highly relevant.
Optimization studies for such palladium-catalyzed aminations on bromoquinolines focus on several key parameters: researchgate.net
Ligand Selection: The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle. A variety of ligands, from simple tri-tert-butylphosphine (B79228) to more complex biaryl phosphine ligands like XPhos or SPhos, are screened to find the optimal one for the specific substrate.
Catalyst System: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the palladium-to-ligand ratio are fine-tuned to ensure high catalytic activity and stability. researchgate.net
Reaction Conditions: Parameters such as solvent, temperature, and the choice of base (e.g., NaO-t-Bu, Cs₂CO₃) are systematically varied to minimize side reactions and drive the reaction to completion.
Innovations such as the use of photocatalysis for C-N bond formation represent a frontier in synthetic methodology, potentially offering milder and more efficient pathways to amino-substituted heterocycles. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-(2-acetoxy-5-bromo-8-methoxyquinolin-3-yl) benzamide |
| 5-bromo-8-methoxy-3-nitroquinoline |
| 8-Methoxyquinoline |
| 8-Hydroxyquinoline |
| 8-Aminoquinoline |
| 5-bromo-8-methoxyquinoline |
| N-Bromosuccinimide |
| N-(5-bromo-8-methoxyquinolin-3-yl)benzamide |
| meta-chloroperoxybenzoic acid |
| Acetic anhydride |
| tri-tert-butylphosphine |
| XPhos |
| SPhos |
| Pd(OAc)₂ |
| Pd₂(dba)₃ |
| NaO-t-Bu |
Advanced Spectroscopic and Physicochemical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Chemical Environments
The ¹H NMR spectrum of 5-Bromo-8-methoxyquinolin-3-amine would provide crucial information about the number of different types of protons and their immediate electronic environments. The quinoline (B57606) ring system, with its distinct aromatic and heterocyclic regions, along with the methoxy (B1213986) and amine substituents, would give rise to a series of signals.
Based on the structure, we can predict the expected chemical shifts for the protons. The protons on the quinoline ring (H-2, H-4, H-6, and H-7) are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The H-2 and H-4 protons of the pyridine (B92270) ring are generally the most deshielded. The protons on the benzene (B151609) ring, H-6 and H-7, would also resonate in this region, with their precise shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The methoxy group protons (-OCH₃) would appear as a sharp singlet further upfield, likely in the range of δ 3.8-4.1 ppm. The protons of the amine group (-NH₂) would also produce a singlet, which can be broad and its chemical shift can vary depending on the solvent and concentration, but would typically be in the range of δ 3.5-5.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 8.9 | d |
| H-4 | 7.8 - 8.2 | d |
| H-6 | 7.5 - 7.8 | d |
| H-7 | 6.9 - 7.2 | d |
| -OCH₃ | 3.9 - 4.1 | s |
| -NH₂ | 3.5 - 5.0 | s (broad) |
| Note: These are predicted values based on known substituent effects on the quinoline scaffold and are subject to experimental verification. Coupling constants (J) would provide further information on the connectivity of these protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone Structure
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. A study on bromo-6-methoxy-8-aminoquinolines provides a basis for predicting these shifts. researchgate.net
The carbon atoms of the quinoline ring are expected to resonate in the downfield region of the spectrum (δ 100-160 ppm). The carbon atom bearing the bromine (C-5) would be influenced by the heavy atom effect, and its chemical shift can be predicted based on empirical data for similar brominated aromatics. The carbon attached to the methoxy group (C-8) and the amine group (C-3) would also have characteristic shifts. The methoxy carbon itself would appear as a signal around δ 55-60 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 140 - 145 |
| C-4 | 120 - 125 |
| C-4a | 135 - 140 |
| C-5 | 110 - 115 |
| C-6 | 125 - 130 |
| C-7 | 115 - 120 |
| C-8 | 150 - 155 |
| C-8a | 138 - 142 |
| -OCH₃ | 55 - 60 |
| Note: These are predicted values and require experimental confirmation. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the molecule. nih.govresearchgate.net For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-6 and H-7, and between H-2 and H-4 (if any long-range coupling exists).
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. tandfonline.comscielo.br This would allow for the definitive assignment of which proton is attached to which carbon in the quinoline ring and the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. tandfonline.comscielo.br For instance, it would show correlations from the methoxy protons to C-8, and from the aromatic protons to various quaternary carbons, helping to piece together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern, for example, by observing a correlation between the methoxy protons and the H-7 proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₉BrN₂O). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [C₁₀H₉⁷⁹BrN₂O+H]⁺ | 252.9974 |
| [C₁₀H₉⁸¹BrN₂O+H]⁺ | 254.9954 |
Computational Chemistry and in Silico Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations are a computational method used to investigate the electronic structure and properties of molecules. nih.govdocumentsdelivered.com Such studies can provide valuable insights into a compound's reactivity, stability, and spectroscopic characteristics.
Elucidation of Electronic Structure and Molecular Orbital Characteristics
No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) energies for 5-Bromo-8-methoxyquinolin-3-amine were identified in the public domain. This information is crucial for understanding the molecule's chemical reactivity and kinetic stability.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Similarly, there is a lack of published research on the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts, and vibrational frequencies for this compound using DFT methods. These calculations, when correlated with experimental data, can aid in the structural confirmation of the compound.
Analysis of Conformational Preferences and Energetic Landscapes
The conformational analysis of a molecule, which involves identifying its stable three-dimensional structures and the energy barriers between them, has not been reported for this compound. Such studies are fundamental for understanding its interaction with biological macromolecules. researchgate.net
Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. peerj.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.
Prediction of Binding Modes and Interaction Specificity with Target Proteins (e.g., Topoisomerases, Acetylcholinesterase)
While the user's query mentioned potential targets like topoisomerases and acetylcholinesterase, no molecular docking studies of this compound with these or any other specific proteins were found in the reviewed literature. Docking studies on other compounds targeting acetylcholinesterase have been reported, highlighting the methodology's utility in identifying potential inhibitors. peerj.comnih.gov
Calculation of Predicted Binding Affinities and Energetic Contributions
Without docking studies, there are no available data on the predicted binding affinities (e.g., in kcal/mol) or the specific energetic contributions of this compound to the binding process with any protein target.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the intricate movements and interactions of molecules over time. These simulations are crucial for understanding the flexibility and stability of this compound, both as an isolated molecule and in complex with biological macromolecules.
Analysis of Dynamic Conformational Changes in Solution Phase
In a solution, this compound is not a rigid structure but rather exists as an ensemble of conformations due to the rotation around its single bonds. MD simulations can map the energy landscape of these conformations, revealing the most probable and energetically favorable shapes the molecule adopts. Key to this analysis is the study of dihedral angles, particularly those associated with the methoxy (B1213986) and amine substituents on the quinoline (B57606) core. By tracking these angles over nanoseconds or even microseconds of simulation time, it is possible to understand the molecule's intrinsic flexibility and how it might present itself to a potential binding partner. The surrounding solvent molecules, explicitly included in the simulation, can also influence the conformational preferences through hydrogen bonding and other non-covalent interactions.
Table 1: Key Dihedral Angles in this compound for Conformational Analysis
| Dihedral Angle | Atoms Defining the Angle | Significance |
| ω1 | C4-C3-N3-H | Describes the orientation of the amine group relative to the quinoline ring. |
| ω2 | C7-C8-O8-C9 | Describes the orientation of the methoxy group relative to the quinoline ring. |
Assessment of Ligand-Protein Complex Stability and Interaction Trajectories
When this compound is identified as a potential ligand for a protein target, MD simulations are instrumental in assessing the stability of the predicted binding pose. Starting from a docked structure, the simulation tracks the movements of both the ligand and the protein. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. A stable binding is typically characterized by a low and converging RMSD throughout the simulation. Furthermore, these simulations provide a dynamic view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This allows for the identification of key residues and interactions that are persistent and therefore critical for binding affinity, offering a more nuanced understanding than static docking models alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses Generation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR can be a powerful tool for generating hypotheses about their mechanism of action and for guiding the design of more potent and selective molecules.
The process begins with a dataset of quinoline analogues and their experimentally determined biological activities. A wide array of molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological. By employing statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model is developed that can predict the activity of new, unsynthesized compounds. A well-validated QSAR model can provide valuable insights into which structural modifications are likely to enhance or diminish the desired biological effect.
Table 2: Representative Molecular Descriptors for QSAR Studies of Quinoline Analogues
| Descriptor Class | Examples | Information Encoded |
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Distribution of electrons and chemical reactivity. |
| Steric | Molecular weight, molar volume, surface area | The size and shape of the molecule. |
| Hydrophobic | LogP, polar surface area (PSA) | The lipophilicity and potential for membrane permeation. |
| Topological | Connectivity indices, shape indices | The branching and overall topology of the molecule. |
Cheminformatics and Virtual Screening Methodologies Applied to this compound Analogues
Cheminformatics applies computational tools to analyze large collections of chemical data. In the context of drug discovery, a primary application is virtual screening, which involves the computational assessment of large libraries of compounds to identify those that are likely to be active against a specific biological target. For this compound, these methodologies can be used to explore a vast chemical space of related analogues efficiently.
Virtual screening can be broadly divided into ligand-based and structure-based approaches. Ligand-based virtual screening (LBVS) uses the structure of a known active compound, such as this compound, as a template to find other molecules with similar features. This can be based on 2D similarity (comparing chemical fingerprints) or 3D similarity (aligning shapes and pharmacophores).
Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the protein target. In this approach, a library of potential ligands is computationally "docked" into the binding site of the protein. Scoring functions are then used to estimate the binding affinity of each compound, allowing for the ranking and prioritization of candidates for experimental testing. Both LBVS and SBVS can significantly reduce the time and cost associated with the early stages of drug discovery by focusing laboratory efforts on the most promising compounds.
Advanced Chemical Reactivity and Derivatization Strategies for Functionalization
Catalytic and Non-Catalytic Reactions Involving the Bromine Atom
The bromine atom on the quinoline (B57606) ring is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-5 position of the quinoline ring system.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for creating biaryl structures. For a related compound, 5-bromo-2-methylpyridin-3-amine, Suzuki coupling with various arylboronic acids has been successfully demonstrated using a palladium catalyst. researchgate.netmdpi.com These reactions typically employ a palladium source, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a suitable solvent system. researchgate.netmdpi.com Given the structural similarity, it is anticipated that 5-Bromo-8-methoxyquinolin-3-amine would undergo similar transformations. Challenges can arise with unprotected ortho-anilines, but specific catalyst systems have been developed to address this. wikipedia.org
Interactive Data Table: Representative Conditions for Suzuki Coupling of a Bromo-Amino-Aromatic Compound
| Catalyst | Base | Solvent | Temperature (°C) | Reactant | Product | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 5-bromo-2-methylpyridin-3-amine | 5-aryl-2-methylpyridin-3-amine | Moderate to Good |
| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | ortho-bromoanilines | ortho-aryl anilines | up to 95% |
The Heck reaction , which is not as commonly reported for this specific substrate, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction offers a route to introduce alkenyl substituents onto the quinoline core.
The Sonogashira coupling provides a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov This reaction is known to be effective for a wide range of aryl halides, including bromo-substituted heterocycles. researchgate.net The Sonogashira reaction can be performed under mild conditions and has been applied to complex molecules, making it a suitable method for the alkynylation of this compound. nih.gov
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the quinoline ring is substituted with electron-donating methoxy (B1213986) and amino groups, which deactivate the ring for classical SNAr reactions. However, studies on related bromoquinolines have shown that the presence of a strongly deactivating group, such as a nitro group, can facilitate SNAr. nih.govnih.gov The nitro group's electron-withdrawing nature through both inductive and resonance effects reduces the electron density of the quinoline scaffold, making it more susceptible to nucleophilic attack. nih.govnih.gov
Diverse Reaction Chemistries of the 3-Amino Group
The primary amino group at the C-3 position is a versatile functional group that can readily undergo a variety of chemical transformations.
The nucleophilic nature of the 3-amino group allows for straightforward acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine or to introduce further functionality. For instance, the acylation of 8-aminoquinoline (B160924) with amino acids has been reported. researchgate.net
Alkylation of the amino group can be achieved with various alkylating agents. It is important to note that the quinoline nitrogen can also undergo alkylation. Current time information in Pasuruan, ID.
Sulfonylation of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction has been documented for other aminoquinolines, such as the sulfonylation of 4-aminoquinoline (B48711) derivatives and the copper-catalyzed C-H sulfonylation of 8-aminoquinolines. acs.orgacs.org
Interactive Data Table: Amine Functionalization Reactions on Quinoline Scaffolds
| Reaction | Reagent | Product Type | Reference Compound |
| Acylation | Amino Acids/TBTU/DIPEA | Amide | 8-aminoquinoline |
| Alkylation | Allyl bromide/Triethylamine | Tertiary Amine | Mefloquine (quinoline derivative) |
| Sulfonylation | Aryl/Alkyl Sulfonyl Chloride | Sulfonamide | 4-aminoquinoline derivatives |
The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is characteristic of primary amines and has been reported for other aminoquinolines, including 3-aminoquinoline (B160951) and 7-aminoquinoline. researchgate.netrsc.org The formation of these Schiff bases can be a pathway to synthesize more complex heterocyclic systems or metal complexes. researchgate.netrsc.org For example, a novel Schiff base of 3-aminoquinoline with 3-formyl-6-methylchromone (B1298627) has been synthesized and used to form Cu(II) and Co(II) complexes. researchgate.net
The bifunctional nature of this compound, possessing both a reactive bromine atom and an amino group, makes it a potential monomer for the synthesis of oligomers and polymers. researchgate.net Step-growth polymerization is a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. researchgate.net
Polyquinolines are a class of polymers known for their desirable electronic, chemical, and thermal properties. The synthesis of such polymers can be achieved through various methods, including Suzuki coupling and Friedlander synthesis. Current time information in Pasuruan, ID. Copolymers of quinoline and other aromatic units, such as fluorene, have been synthesized via palladium-catalyzed Suzuki cross-coupling, demonstrating the feasibility of incorporating quinoline moieties into polymer backbones. Current time information in Pasuruan, ID. The bromine at the C-5 position and the amino group at the C-3 position could potentially be used in a step-growth polymerization process to create novel polymeric materials with the quinoline unit as a repeating structural motif.
Chemical Transformations and Manipulations of the 8-Methoxy Group
The 8-methoxy group in this compound is a key functional handle that can be chemically transformed to introduce new functionalities or to modulate the electronic properties of the quinoline ring. A primary transformation is the cleavage of the methyl ether to yield the corresponding 8-hydroxyquinoline (B1678124) derivative.
O-Demethylation Reactions:
The cleavage of the aryl methyl ether is a common yet crucial reaction. Various reagents and conditions have been developed for this purpose, each with its own set of advantages and substrate compatibility. The selection of the appropriate demethylating agent is critical to ensure high yields and to avoid unwanted side reactions on the quinoline core, particularly at the bromine and amine substituents.
Commonly employed methods for O-demethylation include the use of strong acids, Lewis acids, and nucleophilic reagents. For instance, boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers. The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane.
Another approach involves the use of nucleophilic agents, such as thiolates in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net These methods often require elevated temperatures to proceed at a reasonable rate. google.com The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, some reagents might be too harsh and could lead to the removal of the bromine atom or other unintended transformations. researchgate.net
The resulting 8-hydroxyquinoline derivative is a versatile intermediate. The hydroxyl group, being in proximity to the quinoline nitrogen, creates a bidentate chelation site, significantly enhancing the compound's ability to coordinate with metal ions. scispace.com This property is fundamental to its application in the formation of metal complexes and metallosupramolecular assemblies. scispace.com
| Reagent | Typical Conditions | Notes |
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Highly effective but requires careful handling due to its reactivity. |
| Hydrobromic acid (HBr) | Acetic acid, reflux | Strong acid conditions, may not be suitable for acid-sensitive substrates. |
| Pyridinium hydrochloride | Melt, ~200 °C | High temperature, solvent-free conditions. |
| Sodium thiolate (e.g., NaSEt) | DMF, reflux | Nucleophilic cleavage, requires anhydrous conditions. |
| Lithium iodide (LiI) | Pyridine (B92270) or collidine, reflux | Can be effective for sterically hindered ethers. |
Strategic Derivatization for Analytical Enhancement and Research Probes
Derivatization of this compound is a powerful strategy to enhance its detectability in various analytical platforms and to develop probes for specialized research applications like imaging mass spectrometry.
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the inherent properties of an analyte can sometimes lead to poor separation or low detection sensitivity. sigmaaldrich.com Derivatization can overcome these limitations by modifying the analyte's chemical structure to improve its chromatographic behavior and/or its response to the detector. thermofisher.com
For HPLC analysis of amino-containing compounds like this compound, derivatization of the primary amine group is a common strategy. thermofisher.com Reagents that introduce a chromophore or a fluorophore can significantly enhance UV-Vis or fluorescence detection, respectively. thermofisher.com This is particularly useful when analyzing samples with complex matrices where background interference can be high. sigmaaldrich.com
Common derivatizing agents for primary amines include:
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines. thermofisher.com
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com
For GC analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. While the parent compound may have sufficient volatility, derivatizing the amine group can improve peak shape and reduce tailing by masking the polar N-H bond. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose.
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction, minimize the formation of byproducts, and produce a stable derivative suitable for the intended chromatographic method. sigmaaldrich.com
| Reagent | Target Analyte Group | Detection Method | Chromatographic Technique |
| Dansyl chloride | Primary/Secondary Amines | Fluorescence, UV | HPLC |
| FMOC-Cl | Primary/Secondary Amines | Fluorescence, UV | HPLC |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | HPLC |
| BSTFA | Amines, Hydroxyls, Carboxyls | Mass Spectrometry, FID | GC |
| Acetic Anhydride (B1165640) | Primary/Secondary Amines | Mass Spectrometry, FID | GC |
Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS), is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. nih.gov However, the detection of small molecules can be challenging due to their low abundance and ionization efficiency, as well as interference from the MALDI matrix in the low mass range. bohrium.comacs.org
Chemical derivatization, or "tagging," can significantly enhance the detection of analytes like this compound in MALDI-IMS. nih.govresearchgate.net This involves reacting the analyte with a tagging reagent that imparts a permanent charge or improves its ionization efficiency. nih.gov This strategy can shift the mass of the analyte to a region of the spectrum with less background noise and increase the signal intensity. nih.gov
For a compound containing a primary amine, a variety of tagging strategies can be employed. These reagents often contain a reactive group that specifically targets the amine, and a "tag" portion that is easily ionized. On-tissue chemical derivatization (OTCD) is a technique where the derivatization reaction is performed directly on the surface of the tissue slice prior to MALDI analysis. researchgate.net
An ideal tagging reagent for MALDI-IMS should:
React specifically and efficiently with the target functional group under mild conditions to preserve the spatial integrity of the analyte in the tissue. nih.gov
Significantly enhance the ionization efficiency of the analyte. nih.gov
Shift the mass of the derivatized analyte to a clear region of the mass spectrum. nih.gov
Some derivatization strategies can even allow the reagent to act as the MALDI matrix, simplifying the sample preparation workflow. nih.gov The development of novel tagging strategies is an active area of research, aiming to improve the sensitivity and specificity of MALDI-IMS for a wider range of small molecules. nih.govresearchgate.net
Complexation Chemistry and Metallosupramolecular Assemblies of this compound
The quinoline scaffold, particularly when functionalized with potential donor atoms, is an excellent building block for the construction of metal complexes and metallosupramolecular assemblies. The nitrogen atom in the quinoline ring is a Lewis basic site capable of coordinating to metal ions.
While the 8-methoxy group itself is a relatively weak ligand, its demethylation to the 8-hydroxy group, as discussed previously, creates a much more potent bidentate {N, O} chelation site. scispace.com This 8-hydroxyquinoline (oxinato) ligand and its derivatives are renowned for their ability to form stable chelate complexes with a wide variety of metal ions. scispace.com The resulting metalloquinolates often exhibit interesting photophysical and electrochemical properties.
The 3-amino group can also participate in coordination, potentially acting as a bridging ligand or being further functionalized to introduce additional coordination sites. The bromine atom at the 5-position can influence the electronic properties of the ligand system through its inductive effect and can also serve as a handle for further synthetic modifications via cross-coupling reactions.
The self-assembly of these functionalized quinoline ligands with suitable metal ions can lead to the formation of discrete metallosupramolecular architectures, such as metallacycles and metallacages. The geometry of the final assembly is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the quinoline-based ligand. These assemblies are of interest for applications in catalysis, sensing, and materials science. Research in this area explores how the strategic placement of functional groups on the quinoline core can direct the formation of specific supramolecular structures with desired properties.
Mechanistic Biological Studies and Molecular Interaction Pathways
Enzyme Modulation and Inhibition Mechanisms at the Molecular Level
Research specifically investigating the direct inhibitory effects of 5-Bromo-8-methoxyquinolin-3-amine on topoisomerase I and II, or its interference with DNA relaxation processes mediated by these enzymes, is not available in the current body of scientific literature. While related structures, such as 5-bromoterbenzimidazoles, have been identified as topoisomerase I poisons, these findings are specific to the terbenzimidazole scaffold and cannot be directly extrapolated to quinoline (B57606) derivatives. nih.gov
There is currently no published scientific data detailing the inhibitory mechanisms of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
The quinoline scaffold, particularly 5-methoxyquinoline (B23529) derivatives, has been identified as a new class of inhibitors for the Enhancer of zeste homolog 2 (EZH2). nih.gov EZH2 is a critical epigenetic enzyme, specifically the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov The overactivity of EZH2 is implicated in various cancers, making it a significant therapeutic target. nih.gov
Within the exploration of 5-methoxyquinoline derivatives, a series of compounds were synthesized to optimize inhibitory activity against EZH2. nih.gov Although the most potent compound identified in the study was N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine (designated as 5k), the research provides a foundational understanding of how this class of molecules, including analogues like this compound, may interact with the enzyme. nih.gov
The inhibitory mechanism was confirmed through the evaluation of the methylation status of EZH2's primary substrate, H3K27. Treatment of the MDA-MB-231 breast cancer cell line with a potent 5-methoxyquinoline derivative (5k) resulted in a significant, dose-dependent decrease in the levels of trimethylated H3K27 (H3K27me3). nih.gov This finding indicates that these compounds directly inhibit the methyltransferase activity of EZH2 within the cellular environment. nih.gov
Molecular docking studies were employed to elucidate the binding mode of the lead compound (5k) within the EZH2 active site. nih.gov Due to missing amino acid residues in the available crystal structure (PDB ID: 4MI5), a complete and ideal receptor structure could not be used for these simulations. nih.gov However, the modeling that was performed provides a hypothetical binding orientation, which serves as a basis for understanding the structure-activity relationships within this series of quinoline inhibitors.
Table 1: EZH2 Inhibition by a Lead 5-Methoxyquinoline Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Cellular Effect |
|---|---|---|---|
| 1 | EZH2 | 28 | Initial hit compound |
Elucidation of Nucleic Acid Interaction Mechanisms
Specific studies on the ability of this compound to induce DNA cleavage or to intercalate between DNA base pairs have not been reported in the scientific literature.
There is no available research that investigates the specific binding modes or sequence specificity of this compound with DNA. While studies on other brominated compounds, such as 5-Bromo-dU, show their utility in photo-cross-linking to study DNA-protein interactions, this is a function of the nucleoside analogue within an oligonucleotide and is not representative of the binding properties of a small molecule like this compound itself. glenresearch.com
Investigations into Cellular Pathway Perturbations
Apoptosis Induction Mechanisms: Intrinsic and Extrinsic Pathways
While direct studies on this compound are limited, research on analogous quinoline derivatives suggests that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is often initiated by cellular stress and is characterized by changes in the mitochondrial membrane potential. Quinoline derivatives have been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of this pathway. nih.gov For instance, some analogs increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. nih.govmdpi.com Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.govnih.gov Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. nih.gov
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. nih.gov Some quinoline derivatives have been observed to increase the levels of active caspase-8, suggesting an involvement of this pathway. nih.gov Activated caspase-8 can directly cleave and activate effector caspases or cleave the Bcl-2 family protein Bid, which then amplifies the apoptotic signal through the mitochondrial pathway.
The convergence of both pathways on the activation of effector caspases, like caspase-3 and -7, results in the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov
Cell Cycle Arrest Mechanisms at Specific Phases
Quinoline derivatives have demonstrated the ability to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents. nih.gov Analogs of this compound have been reported to induce cell cycle arrest at both the G1/S and G2/M checkpoints. nih.govrsc.org
G1/S Arrest: Arrest at the G1/S checkpoint prevents the cell from entering the DNA synthesis (S) phase. Some novel heterocyclic compounds, including quinoline analogs, have been shown to induce an accumulation of cells in the G0/G1 phase. nih.gov This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which can be triggered by the tumor suppressor protein p53. mdpi.comnih.gov The p21 protein binds to and inhibits the activity of CDK2/cyclin E complexes, thereby blocking the transition from G1 to S phase.
G2/M Arrest: The G2/M checkpoint ensures that the cell is ready for mitosis. Several quinoline derivatives have been found to cause an accumulation of cells in the G2/M phase. nih.govnih.govrsc.org This arrest is often linked to the disruption of microtubule dynamics and the activation of the spindle assembly checkpoint. nih.gov Mechanistically, this can involve the downregulation of key G2/M regulatory proteins such as CDC25c, CDK1, and cyclin B1. nih.gov For example, one study on a quinoline derivative showed that it induced a concentration- and time-dependent arrest in the G2/M phase. nih.gov
The specific phase of cell cycle arrest can depend on the chemical structure of the quinoline derivative and the type of cell being studied.
Tubulin Polymerization Inhibition Mechanisms and Microtubule Dynamics
A significant number of quinoline derivatives exert their antiproliferative effects by targeting the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape. nih.govacs.org These compounds can inhibit tubulin polymerization, leading to a disruption of microtubule dynamics. nih.govrsc.orgmdpi.com
The mechanism of tubulin polymerization inhibition by some quinoline derivatives involves their binding to the colchicine-binding site on β-tubulin. nih.govacs.org This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis. nih.govnih.govrsc.org
The efficacy of tubulin polymerization inhibition can be quantified by in vitro assays that measure the concentration of the compound required to inhibit tubulin assembly by 50% (IC50). For instance, a novel quinoline derivative was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.govrsc.org Furthermore, molecular docking studies can provide insights into the binding interactions between the quinoline derivatives and the amino acid residues within the colchicine-binding pocket of tubulin. nih.govrsc.org
| Compound Type | Reported Activity | Mechanism | Reference |
|---|---|---|---|
| Quinoline Derivatives | Inhibition of tubulin polymerization with an IC50 of 17 ± 0.3 μM. | Binds to the colchicine-binding site on β-tubulin, leading to G2/M cell cycle arrest and apoptosis. | nih.govrsc.org |
| 3,4-Dihydro-2(1H)-quinolinone Sulfonamide Derivatives | Inhibited tubulin polymerization with an IC50 of 6.74 μM. | Inhibits tubulin assembly, leading to antiproliferative effects. | mdpi.com |
| 5,6-Dihydroindolo[2,1-a]isoquinolines | Hydroxy derivatives actively inhibited tubulin polymerization. | Displaced [3H]colchicine from its binding site, suggesting binding to the colchicine-binding site. | acs.org |
####6.4. Molecular Target Identification and Validation Methodologies for this compound and its Analogs
Identifying the specific molecular targets of this compound and its analogs is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. A variety of methodologies can be employed for this purpose.
One powerful approach is functional proteomics , which can identify protein targets based on their binding affinity to the compound. For example, displacement affinity chromatography using the compound of interest as a ligand can be used to screen for binding proteins in cell lysates. nih.gov This technique has been successfully used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for some quinoline drugs. nih.gov
Molecular docking and in-silico virtual screening are computational methods that can predict the binding of a compound to the active site of a known protein target. nih.gov These methods are often used in conjunction with experimental data to guide the design of new analogs with improved binding affinity.
Once a potential target is identified, genetic validation methods, such as gene knockout or RNA interference (RNAi), can be used to confirm its role in the observed biological activity. If silencing the target gene mimics the effects of the compound, it provides strong evidence that the protein is indeed a relevant target.
Finally, biochemical assays are essential to validate the functional effect of the compound on its target. For instance, if a kinase is identified as a potential target, in vitro kinase assays can be performed to measure the inhibitory activity of the compound. Similarly, tubulin polymerization assays can confirm the direct inhibition of microtubule formation. nih.gov
####6.5. Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have provided valuable insights into the features that are important for their mechanistic actions. researchgate.net
The quinoline core itself is a privileged scaffold, but its biological activity is highly dependent on the nature and position of its substituents. nih.gov
Substituents at position 8: In a study of quinoline-5-sulfonamide (B3425427) derivatives, an unsubstituted phenolic group at position 8 was found to be a key structural fragment necessary for biological activity. mdpi.com This suggests that the methoxy (B1213986) group at position 8 in this compound is likely to be a critical determinant of its activity.
Substituents at position 5: The presence of a bromine atom at position 5, as in the title compound, can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to target proteins and its ability to cross cell membranes.
Substituents at position 3: The amino group at position 3 is another important feature. The basicity and hydrogen-bonding capacity of this group can play a crucial role in the interaction with molecular targets. Studies on 3-aminoquinoline (B160951) derivatives have shown that they can possess antiparasitic activity. nih.gov
Hybrid Molecules: Many recent SAR studies have focused on creating hybrid molecules by linking the quinoline scaffold to other pharmacophores. This strategy aims to develop multi-target agents with enhanced efficacy. nih.gov
By systematically modifying the substituents on the quinoline ring and evaluating the effects on specific biological activities, such as apoptosis induction or tubulin polymerization inhibition, researchers can build a comprehensive SAR model. This model can then be used to rationally design new analogs with improved potency and selectivity for a desired mechanistic pathway.
| Compound Series | Key Structural Features | Impact on Activity | Reference |
|---|---|---|---|
| Quinoline-5-sulfonamides | Unsubstituted phenolic group at C8 | Essential for anticancer and antibacterial activity. | mdpi.com |
| 3-Aminoquinoline derivatives | Aryl derivatives at the amino group | Showed antiproliferative activity against parasites. | nih.gov |
| Benzyloxyquinolin-2(1H)-ones | Substitutions at C6, C7, C8 and on the benzyloxy group | Determined potency against various cancer cell lines. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
